An In-depth Technical Guide to the Mechanism of Action of NS 11021 on BK Channels
An In-depth Technical Guide to the Mechanism of Action of NS 11021 on BK Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of NS 11021, a potent activator of large-conductance Ca²⁺-activated potassium (BK) channels. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Pore Hydration and Stabilization of the Open State
NS 11021 facilitates the activation of BK channels primarily by a mechanism that is distinct from the canonical voltage- and Ca²⁺-dependent activation pathways.[1] The core of its action lies in its ability to enhance the hydration of the inner pore of the channel.[2][3][4][5] This increased hydration promotes the opening of the hydrophobic gate, a critical constriction in the ion permeation pathway that regulates ion flow in the closed state.[2][3][4][5]
NS 11021 is a negatively charged activator (NCA) that is thought to bind non-specifically within the hydrophobic inner pore of the BK channel's α subunit in a 1:1 molar ratio.[2][3][6] Its binding is dynamic and does not significantly impact the conformation of the selectivity filter.[2][3] Instead, the charged tetrazol-phenyl group of the molecule increases the water density within the pore, thereby lowering the energetic barrier for potassium ion permeation.[2][3][4][5] This stabilization of the open state of the pore-gate equilibrium leads to a significant increase in the channel's open probability (Po).[1][2][7]
Notably, the action of NS 11021 exhibits minimal voltage dependence and is largely independent of the cytosolic Ca²⁺ concentration, suggesting it does not directly interact with the voltage-sensing domains (VSDs) or the cytosolic tail domain (CTD) which contains the Ca²⁺ bowl.[1][2][3][6]
Quantitative Effects on BK Channel Gating and Kinetics
The interaction of NS 11021 with BK channels leads to measurable changes in their electrophysiological properties. These effects have been quantified across various experimental conditions, and the key data are summarized in the tables below.
Table 1: Effect of NS 11021 on the Half-Maximal Activation Voltage (V½) of BK Channels
| Ca²⁺ Concentration | NS 11021 Concentration (µM) | V½ (mV) | Fold Shift in V½ | Reference |
| 0 µM (nominal) | 0 | 238 ± 8.1 | - | [1] |
| 30 | 161 ± 2.6 | 1.48 | [1] | |
| 1 µM | 0 | Not Reported | - | |
| 30 | Not Reported | - | ||
| 10 µM | 0 | 23.4 ± 2.0 | - | [1] |
| 0.1 | 23.1 ± 4.6 | ~1.01 | [1] | |
| 1 | 7.8 ± 2.3 | ~3 | [1] | |
| 10 | -8.2 ± 2.3 | >3.8 | [1] | |
| 30 | -38.5 ± 3.4 | >1.6 | [1] | |
| 100 µM | 0 | 214 ± 3.4 | - | [1] |
| 30 | 158 ± 2.0 | 1.35 | [1] |
Table 2: Effect of NS 11021 on BK Channel Deactivation Time Constant (τ_deactivation) at -200 mV
| Ca²⁺ Concentration | NS 11021 Concentration (µM) | τ_deactivation (ms) | Fold Increase in τ_deactivation | Reference |
| 0 µM (nominal) | 0 | 0.15 ± 0.01 | - | [2] |
| 0.1 | 0.16 ± 0.02 | ~1.07 | [2] | |
| 1 | 0.36 ± 0.05 | 2.4 | [2] | |
| 10 | 0.65 ± 0.08 | 4.33 | [2] | |
| 30 | 0.79 ± 0.12 | 5.27 | [2] | |
| 10 µM | 0 | 0.44 ± 0.04 | - | [1] |
| 0.1 | 0.55 ± 0.07 | 1.25 | [1] | |
| 1 | 0.92 ± 0.15 | 2.09 | [1] | |
| 10 | 1.29 ± 0.22 | 2.93 | [1] | |
| 30 | 2.66 ± 0.31 | 6.05 | [1] | |
| 100 µM | 0 | 0.53 ± 0.04 | - | [1] |
| 0.1 | 0.56 ± 0.12 | ~1.06 | [1] | |
| 1 | 0.99 ± 0.11 | 1.87 | [1] | |
| 10 | 2.01 ± 0.22 | 3.79 | [1] | |
| 30 | 3.22 ± 0.25 | 6.08 | [1] |
Table 3: Effect of NS 11021 on BK Channel Open Probability (Po) and Single-Channel Properties
| Parameter | Condition | Value | Fold Change | Reference |
| Open Probability (Po) | 0 µM NS 11021 (nominal 0 Ca²⁺, -80 mV) | (3.5 ± 0.8) x 10⁻⁶ | - | [1] |
| 30 µM NS 11021 (nominal 0 Ca²⁺, -80 mV) | (2.2 ± 0.6) x 10⁻⁴ | 62-fold increase | [1] | |
| Mean Open Time | 0 µM NS 11021 (nominal 0 Ca²⁺, < -60 mV) | 0.15 ms | - | [1][2][7] |
| 30 µM NS 11021 (nominal 0 Ca²⁺, < -60 mV) | 0.52 ms | 3.47-fold increase | [1][2][7] | |
| Single-Channel Conductance | With and without NS 11021 | No significant change | - | [2][3] |
| EC₅₀ | Various voltages and Ca²⁺ concentrations | 0.4 - 2.1 µM | - | [2][3] |
| Binding Free Energy (calculated) | -8.3 ± 0.7 kcal/mol | - | [2][3][5] | |
| Equivalent K_D (calculated) | 0.3 - 3.1 µM | - | [2][3][5] |
Experimental Protocols
The elucidation of NS 11021's mechanism of action has been made possible through a combination of electrophysiological and computational techniques.
Patch-Clamp Electrophysiology
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Cell Line and Channel Expression: Human embryonic kidney (HEK-293T) cells are commonly used for heterologous expression of the human BK channel α subunit (hSlo1).[1]
-
Recording Configuration: Inside-out patch-clamp configuration is the primary method used to allow for the controlled application of NS 11021 and varying Ca²⁺ concentrations to the intracellular face of the channel.[1]
-
Solutions:
-
Pipette Solution (extracellular): Typically contains (in mM): 140 KCl, 20 KOH, 10 HEPES, and 2 MgCl₂, with the pH adjusted to 7.2.
-
Bath Solution (intracellular): Typically contains (in mM): 140 KCl, 20 KOH, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with HEDTA or EGTA, with the pH adjusted to 7.2.
-
-
Voltage Protocols:
-
G-V relations: To determine the voltage dependence of activation, cells are held at a negative potential (e.g., -80 mV) and then stepped to a range of depolarizing potentials. Tail currents are measured upon repolarization to a fixed negative potential.
-
Deactivation kinetics: Channels are first activated with a depolarizing pulse and then stepped to various hyperpolarizing potentials to measure the time course of channel closing.
-
Single-channel recording: Performed at negative voltages (e.g., -80 mV) in the nominal absence of Ca²⁺ to isolate the intrinsic gating of the channel.
-
Molecular Dynamics (MD) Simulations
-
System Setup: Atomistic simulations are performed using a model of the human BK channel (e.g., based on PDB: 6v3g) embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions (e.g., KCl).
-
Force Field: A combination of force fields such as CHARMM36m for the protein and lipids, and CGenFF for the NS 11021 molecule, is often employed.
-
Simulation Protocol:
-
Equilibration: The system is first equilibrated to the desired temperature and pressure.
-
Production runs: Long-timescale simulations (hundreds of nanoseconds) are run to observe the dynamics of NS 11021 binding and its effect on pore hydration.
-
Umbrella Sampling: This enhanced sampling technique is used to calculate the potential of mean force (PMF) and determine the binding free energy of NS 11021 within the channel pore.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows described in this guide.
References
- 1. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule NS11021 Promotes BK Channel Activation by Increasing Inner Pore Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PubMed [pubmed.ncbi.nlm.nih.gov]
